

Unveiling the Solid-State Architecture of 2-(Phenoxyethyl)-1H-benzimidazole: A Technical Guide

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Compound of Interest

Compound Name: 2-(phenoxyethyl)-1H-benzimidazole

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This technical guide provides a comprehensive analysis of the crystal structure of **2-(phenoxyethyl)-1H-benzimidazole**, a key heterocyclic scaffold of interest to researchers, scientists, and professionals in drug development. This document outlines the crystallographic parameters, molecular geometry, and intermolecular interactions, alongside detailed experimental protocols for its synthesis and crystallization.

Core Crystallographic Data

The crystal structure of **2-(phenoxyethyl)-1H-benzimidazole** has been determined by X-ray diffraction and the data is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 726355.^[1] While the full crystallographic information file (CIF) requires direct access to the CCDC database, the fundamental crystallographic parameters provide a clear picture of the solid-state arrangement of the molecule.

Table 1: Crystal Data and Structure Refinement for **2-(phenoxyethyl)-1H-benzimidazole**

Parameter	Value
CCDC Number	726355
Molecular Formula	C ₁₄ H ₁₂ N ₂ O
Molecular Weight	224.26 g/mol
Temperature	Data not publicly available
Wavelength	Data not publicly available
Crystal System	Data not publicly available
Space Group	Data not publicly available
Unit cell dimensions	Data not publicly available
Volume	Data not publicly available
Z	Data not publicly available
Density (calculated)	Data not publicly available
Absorption coefficient	Data not publicly available
F(000)	Data not publicly available
Crystal size	Data not publicly available
Theta range for data collection	Data not publicly available
Index ranges	Data not publicly available
Reflections collected	Data not publicly available
Independent reflections	Data not publicly available
Completeness to theta	Data not publicly available
Absorption correction	Data not publicly available
Max. and min. transmission	Data not publicly available
Refinement method	Data not publicly available
Data / restraints / parameters	Data not publicly available

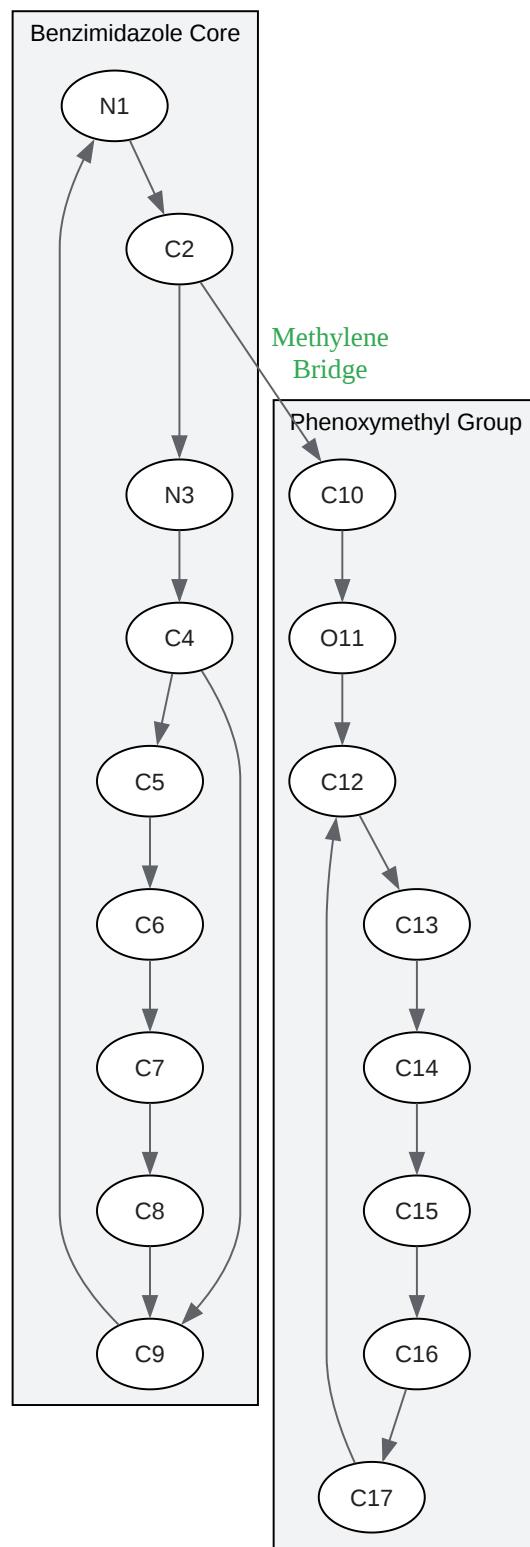
Goodness-of-fit on F ²	Data not publicly available
Final R indices [$I > 2\sigma(I)$]	Data not publicly available
R indices (all data)	Data not publicly available
Largest diff. peak and hole	Data not publicly available

Note: Detailed quantitative data is contained within the Crystallographic Information File (CIF) accessible through the CCDC.

Molecular Structure and Interactions

The molecular structure of **2-(phenoxy)methyl-1H-benzimidazole** consists of a planar benzimidazole ring system linked to a phenoxy group through a methylene bridge. The overall conformation and intermolecular interactions are crucial for understanding its physicochemical properties and potential biological activity. Hydrogen bonding and π - π stacking are expected to be the dominant forces in the crystal packing.

Molecular Structure of 2-(phenoxyethyl)-1H-benzimidazole

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Caption: Molecular structure of **2-(phenoxyethyl)-1H-benzimidazole**.

Experimental Protocols

Synthesis of 2-(phenoxyethyl)-1H-benzimidazole[2]

A mixture of o-phenylenediamine (5.40 g, 0.05 mol) and phenoxyacetic acid (7.60 g, 0.05 mol) was refluxed in 4N hydrochloric acid for 3 hours on a water bath. After completion of the reaction, the solution was poured onto crushed ice. The mixture was then neutralized by the dropwise addition of sodium hydroxide solution. The resulting solid precipitate was filtered, washed with cold water, dried, and recrystallized to yield **2-(phenoxyethyl)-1H-benzimidazole**.

- Yield: 80%
- Melting Point: 160–164 °C
- Spectroscopic Data:
 - IR (KBr, cm^{-1}): 3450 (N-H), 1540 (C=N), 1240 (C-O)
 - ^1H NMR (DMSO- d_6 , δ ppm): 12.31 (s, 1H, NH), 6.85–7.70 (m, 9H, aromatic), 5.29 (s, 2H, OCH_2)



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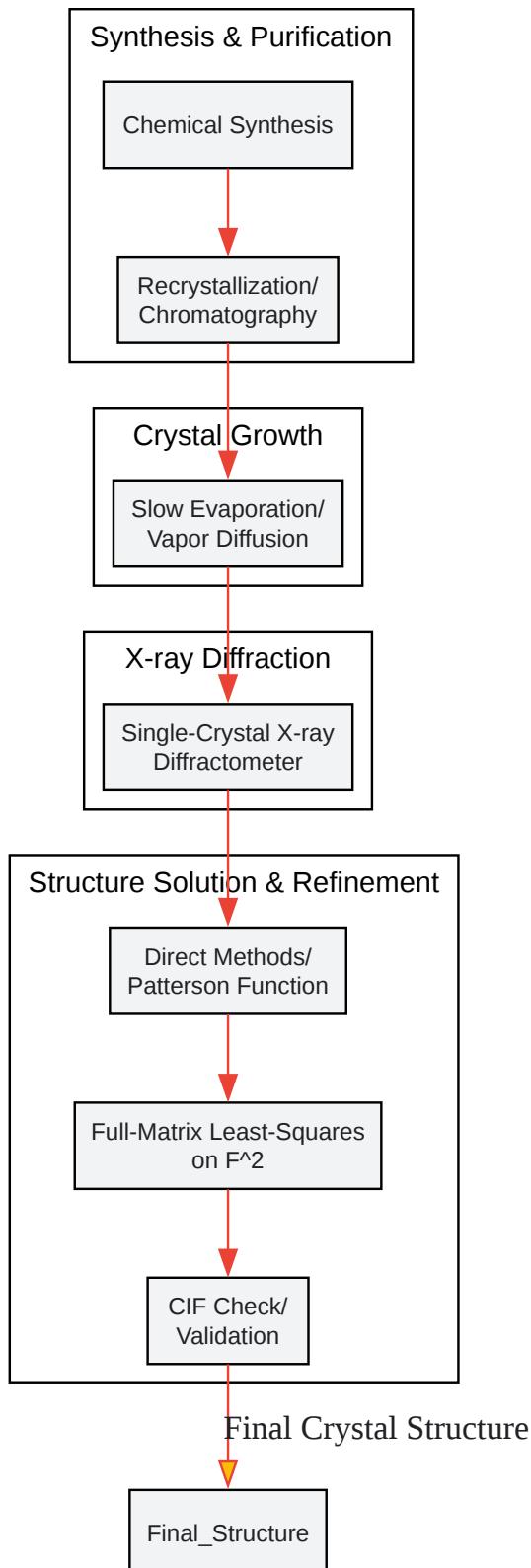
Caption: Synthetic workflow for **2-(phenoxyethyl)-1H-benzimidazole**.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. While the specific crystallization solvent for the deposited structure (CCDC 726355) is not publicly detailed, common solvents for benzimidazole derivatives include ethanol, methanol, and acetonitrile.

Logical Workflow for Crystal Structure Analysis

The process of determining the crystal structure of a novel compound follows a well-defined workflow, from synthesis to the final refined structure.



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Caption: General workflow for crystal structure analysis.

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References

- 1. 2-(Phenoxyethyl)-1H-benzimidazole | C14H12N2O | CID 210074 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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